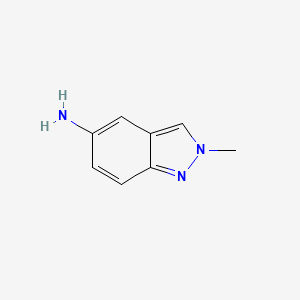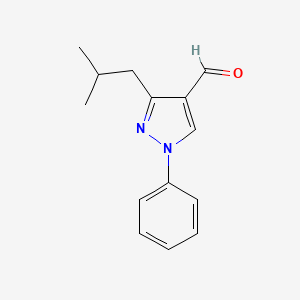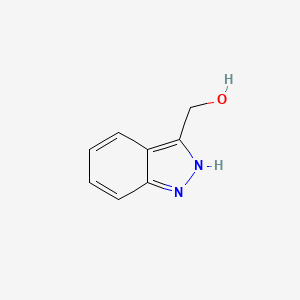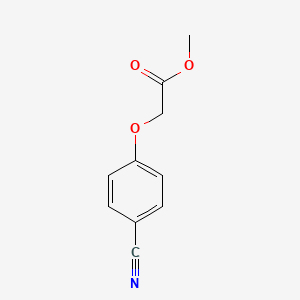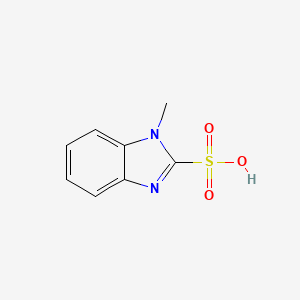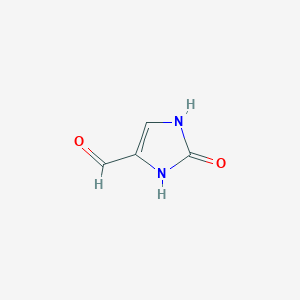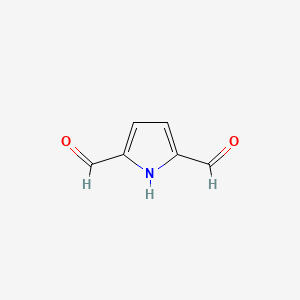![molecular formula C13H14N2O2S B1299862 [2-Amino-4-(4-Ethyl-phenyl)-thiazol-5-yl]-Essigsäure CAS No. 91234-17-2](/img/structure/B1299862.png)
[2-Amino-4-(4-Ethyl-phenyl)-thiazol-5-yl]-Essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the reaction of various aromatic aldehydes with dichloroacetic acid and thiourea. For instance, the synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives was performed by reacting aromatic aldehydes with dichloroacetic acid and thiourea, followed by further modifications to obtain various substituted compounds . Although the specific synthesis of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be determined using X-ray crystallography. For example, the crystal structure of ethyl [(2-amino-4-phenyl)-5-thiazolyl)] acetate, a compound similar to the one , was determined to crystallize in the monoclinic system with specific cell parameters. The molecule was found to be non-planar, and the crystal structure was significantly stabilized by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including acylation, methylation, and reactions with anhydrides to form imide derivatives. These reactions can modify the thiazole core and introduce different substituents, which can alter the compound's physical, chemical, and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and substituents. For example, the introduction of an ethyl group on the phenyl ring, as in the case of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid, can affect the compound's lipophilicity, solubility, and potential for hydrogen bonding. The presence of amino and acetate groups can also influence the compound's reactivity and interactions with biological targets, as seen in molecular docking studies where these groups were involved in bonding to enzyme active sites .
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazol-Derivate haben eine signifikante antibakterielle Aktivität gezeigt. Beispielsweise wurden sie als wirksam gegen gramnegative Bakterien gefunden . Das Vorhandensein bestimmter an den Thiazolring gebundener Gruppen, wie Methyl-, Fluor- und Methoxygruppen, kann diese antibakterielle Aktivität verstärken .
Antikrebsaktivität
Thiazol-Derivate, einschließlich "[2-Amino-4-(4-Ethyl-phenyl)-thiazol-5-yl]-Essigsäure", haben sich als potenzielle Antikrebsmittel erwiesen . Sie wurden als Hemmstoffe des Wachstums verschiedener Krebszelltypen gefunden .
Entzündungshemmende Aktivität
Thiazol-Derivate haben entzündungshemmende Eigenschaften gezeigt . Sie könnten potenziell zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden .
Antioxidative Aktivität
Thiazol-Derivate haben eine signifikante antioxidative Aktivität gezeigt . Beispielsweise hat das synthetisierte Derivat 4-Amino-5-Benzoyl-2-(4-Methoxyphenyl-amino)thiazol eine wichtige antioxidative Wirkung gezeigt .
Antidiabetische Aktivität
Thiazol-Derivate haben antidiabetische Eigenschaften gezeigt . Sie könnten potenziell zur Behandlung von Diabetes eingesetzt werden .
Aktivität gegen Alzheimer
Thiazol-Derivate haben Potenzial in der Behandlung der Alzheimer-Krankheit gezeigt . Sie wurden als Hemmstoffe der Bildung von Beta-Amyloid-Plaques gefunden, die ein Merkmal der Alzheimer-Krankheit sind .
Antihypertensive Aktivität
Thiazol-Derivate haben antihypertensive Eigenschaften gezeigt . Sie könnten potenziell zur Behandlung von Bluthochdruck eingesetzt werden .
Hepatoprotektive Aktivität
Thiazol-Derivate haben hepatoprotektive Eigenschaften gezeigt . Sie könnten potenziell zur Behandlung von Lebererkrankungen eingesetzt werden .
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives have shown inhibitory activity against certain enzymes, leading to a reduction in the synthesis of DNA, RNA, and proteins .
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biochemical pathways . For example, some thiazole derivatives have been found to inhibit the synthesis of purines and pyrimidines, essential components of DNA and RNA .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid. For instance, the degradation of similar compounds in wastewater has been studied, highlighting the importance of environmental conditions in the action of these compounds .
Eigenschaften
IUPAC Name |
2-[2-amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-8-3-5-9(6-4-8)12-10(7-11(16)17)18-13(14)15-12/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFRSKDQLLDSRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)
